molecular formula C27H21FN4O4 B2783560 N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931929-27-0

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2783560
CAS No.: 931929-27-0
M. Wt: 484.487
InChI Key: PXDZBFUMNKACGH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O4/c1-16-3-2-4-17(9-16)12-31-13-21-26(20-10-18(28)5-7-22(20)31)30-32(27(21)34)14-25(33)29-19-6-8-23-24(11-19)36-15-35-23/h2-11,13H,12,14-15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDZBFUMNKACGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C6=C2C=CC(=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the benzodioxole and fluoro-methylphenyl groups. Key steps include:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the fluoro-methylphenyl group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Palladium(II) acetate: Utilized as a catalyst in organic synthesis.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of benzodioxole, fluoro-methylphenyl, and pyrazoloquinoline moieties provides distinct chemical and biological properties not found in simpler compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a benzodioxole moiety with a pyrazoloquinoline core, contributing to its diverse biological effects.

  • Molecular Formula : C26H18F2N4O4
  • Molecular Weight : 488.4 g/mol
  • CAS Number : 931737-63-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticancer properties and its role as a kinase inhibitor. The following sections detail specific activities and findings related to this compound.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MV4-11 (acute biphenotypic leukemia)
    • MOLM13 (acute monocytic leukemia)
    • BRAF mutant melanoma cell lines
  • Mechanism of Action :
    • The compound functions by inhibiting key signaling pathways involved in cell proliferation and survival.
    • It has been shown to down-regulate phospho-ERK1/2 and p-p70S6K levels in treated cells, indicating interference with the MAPK signaling pathway.
Cell LineIC50 (µM)Mechanism
MV4-110.3ERK pathway inhibition
MOLM131.2ERK pathway inhibition

In Vivo Studies

In vivo efficacy has been demonstrated through xenograft models where the compound showed dose-dependent growth inhibition of tumors derived from BRAF mutant lines.

Kinase Inhibition

The compound has also been characterized as a potent inhibitor of MEK1/2 kinases, which are critical components in the MAPK signaling cascade.

Key Findings:

  • Inhibition of MEK1/2 :
    • The IC50 for MEK1 inhibition was reported at approximately 14 nM.
    • This inhibition leads to reduced phosphorylation of downstream targets involved in tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with analogous structures. These studies provide insights into the potential therapeutic applications of this compound.

  • Study on Antiviral Properties :
    • A related compound demonstrated anti-Virulence properties against pathogenic bacteria by targeting ADP-ribosyltransferase toxins.
    • The structural similarities suggest potential for antiviral activity in the benzodioxole derivatives.
  • Comparative Analysis with Other Kinase Inhibitors :
    • Similar compounds have shown effective inhibition of various kinases involved in cancer progression.
    • The structure-function relationship indicates that modifications in the benzodioxole or pyrazoloquinoline moieties can enhance or reduce biological activity.

Q & A

Basic Questions

What are the critical steps for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including:

  • Cyclization : Formation of the pyrazolo[4,3-c]quinoline core under reflux conditions (e.g., 80–100°C) using polar aprotic solvents like DMF or dioxane .
  • Functionalization : Introduction of the 3-methylphenylmethyl group via alkylation or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Acetamide coupling : Reaction of the intermediate with N-(2H-1,3-benzodioxol-5-yl)acetamide using coupling agents like EDCI/HOBt in dichloromethane .
    Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) ensures >95% purity .

Which analytical techniques are essential for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) verifies substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

How do physicochemical properties influence bioavailability?

Key properties include:

PropertyMethod/MeasurementImpact on Bioavailability
LogP Shake-flask (octanol/water)Optimal range: 2–4 for CNS penetration
Solubility UV-spectroscopy in PBS (pH 7.4)Low solubility may require prodrug strategies
Thermal Stability TGA/DSC analysisDegradation above 150°C affects storage

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., amide coupling) reduces side-product formation .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cyclization efficiency in Suzuki-Miyaura couplings .
  • Solvent Optimization : Polar solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) favor specific cyclizations .
    Example : A 15% yield increase was achieved by replacing THF with dioxane in triazole ring formation .

How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Synthesize analogs with modified benzodioxol (e.g., chloro vs. methoxy) or pyrazoloquinoline groups (e.g., replacing fluorine with hydrogen) .
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase panels) and cellular viability assays (MTT) to quantify activity changes .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding interactions with targets like PARP-1 or EGFR .

What strategies resolve contradictions in reported biological activities?

  • Orthogonal Assays : Confirm kinase inhibition (e.g., ADP-Glo™) alongside cellular apoptosis assays to validate target specificity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Substituent Analysis : Compare fluorophenyl vs. methylphenyl derivatives to isolate substituent-specific effects on potency .

How can computational methods predict biological targets?

  • Pharmacophore Modeling : Schrödinger Phase identifies key interactions (e.g., hydrogen bonding with benzodioxol oxygen) .
  • QSAR Models : ML-based models (e.g., Random Forest) correlate structural descriptors (e.g., polar surface area) with IC₅₀ values .
  • Docking Simulations : Predict binding to ATP-binding pockets (e.g., CDK2, PDB: 1H1S) with ∆G values < −8 kcal/mol indicating high affinity .

How is target engagement validated in cellular models?

  • Knockout Models : CRISPR-Cas9 deletion of suspected targets (e.g., PARP-1) confirms on-mechanism activity .
  • Competitive Binding : Fluorescence polarization assays using FITC-labeled probes quantify displacement by the compound .
  • Pathway Analysis : Western blotting for downstream markers (e.g., p-AKT for kinase inhibitors) confirms functional modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.